molecular formula C8H12O6 B1266436 1,3,5-Pentanetricarboxylic acid CAS No. 6940-58-5

1,3,5-Pentanetricarboxylic acid

Cat. No. B1266436
CAS RN: 6940-58-5
M. Wt: 204.18 g/mol
InChI Key: ROTJZTYLACIJIG-UHFFFAOYSA-N
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Description

1,3,5-Pentanetricarboxylic acid is a chemical compound with the linear formula C8H12O6 . It has a molecular weight of 204.181 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1,3,5-Pentanetricarboxylic acid is represented by the formula C8H12O6 . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms .


Physical And Chemical Properties Analysis

1,3,5-Pentanetricarboxylic acid is a solid at room temperature . It’s soluble in water and methanol .

Scientific Research Applications

1,3,5-Pentanetricarboxylic acid is a chemical compound with the molecular formula C8H12O6 . It is a white to almost white powder or crystal .

In a study, 1,3,5-Pentanetricarboxylic acid was used as a nucleating agent for isotactic polypropylene (iPP). The nucleation efficiency of 1,3,5-Pentanetricarboxylic acid was found to be comparable to that of Millad 3988, a commonly used nucleating agent .

The specific method of application or experimental procedure was not detailed in the search results. Similarly, the results or outcomes obtained were not quantitatively described beyond the statement of comparable efficiency .

Safety And Hazards

1,3,5-Pentanetricarboxylic acid is classified as a skin irritant and serious eye irritant . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

pentane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c9-6(10)3-1-5(8(13)14)2-4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTJZTYLACIJIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219529
Record name Pentane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Pentanetricarboxylic acid

CAS RN

6940-58-5
Record name 1,3,5-Pentanetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6940-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane-1,3,5-tricarboxylic acid
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Record name Octric acid
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Record name Pentane-1,3,5-tricarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50219529
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Record name Pentane-1,3,5-tricarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
S Cao, Z Zhang, AL Fan, ZM Huang - Monatshefte für Chemie/Chemical …, 2003 - Springer
Synthesis of 3-Aryl-1,3,5-pentanetricarboxylic acid trialkylesters via a Tandem Addition-Rearrangement-Addition Reaction Page 1 Monatshefte f r Chemie 134, 529–532 (2003) DOI …
Number of citations: 6 link.springer.com
WH Zhou, XC Guo, HQ Zhao, SX Wu, HH Yang… - Talanta, 2011 - Elsevier
In this work, a highly selective sample cleanup procedure that combining molecular imprinting technique (MIT) and solid phase extraction (SPE) was developed for the isolation of …
Number of citations: 42 www.sciencedirect.com
WH Zhou, SF Tang, QH Yao, FR Chen, HH Yang… - Biosensors and …, 2010 - Elsevier
In this work, we describe a simple, inexpensive and fast method for the generation of molecularly imprinted polymer (MIP) film on quartz crystal microbalance (QCM) crystals using …
Number of citations: 77 www.sciencedirect.com
JW Gilman, YA Otonari, RD Chapman - Polymer Bulletin, 1992 - Springer
Two triisocyanate crosslinking agents were synthesized. The 2,2-bis(isocyanatomethyl)-propyl isocyanate was synthesized from 2,2-bis(hydroxymethyl)propanol in three steps via the …
Number of citations: 2 link.springer.com
T Hayashi, M Mukouyama, K Sakano… - Applied and …, 1993 - Am Soc Microbiol
Arthrobacter sp. strain NO-18 was first isolated from soil as a bacterium which could degrade the sodium acrylate oligomer and utilize it as the sole source of carbon. When 0.2% (wt/wt) …
Number of citations: 65 journals.asm.org
Z Lin, D Wang, A Peng, Z Huang… - Journal of Separation …, 2016 - Wiley Online Library
A selective sample cleanup method using molecularly imprinted polymers was developed for the separation of domoic acid (a shellfish toxin) from shellfish samples. The molecularly …
H Shirota, H Ushiyama - The Journal of Physical Chemistry B, 2008 - ACS Publications
Hydrogen-bonding dynamics in aqueous solutions of series of amides and acids have been investigated by means of femtosecond Raman-induced Kerr effect spectroscopy and ab …
Number of citations: 47 pubs.acs.org
J Ao, J Gu, T Yuan, D Li, Y Ma, Z Shen - Chemosphere, 2018 - Elsevier
A highly selective sample cleanup method using molecularly imprinted polymers (MIP) was developed for the enrichment of domoic acid (DA, an amnesic shellfish toxin) from both …
Number of citations: 26 www.sciencedirect.com
AJ Fry, RH Moore - The Journal of Organic Chemistry, 1968 - ACS Publications
Compound 2 was identified by elemental and nmr analyses and by hydrogenation followed by saponifica-tion to the known 1, 3, 5-pentanetricarboxylic acid. Structure 3 was assigned …
Number of citations: 56 pubs.acs.org
C Quezada, M Vera, LF Barraza, Y García… - Analytica Chimica …, 2021 - Elsevier
Domoic acid (DA) is a natural amino acid and water-soluble neurotoxic biotoxin primarily produced by the microalgae Pseudo-nitzschia. DA can cause poisoning in humans and a wide …
Number of citations: 6 www.sciencedirect.com

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